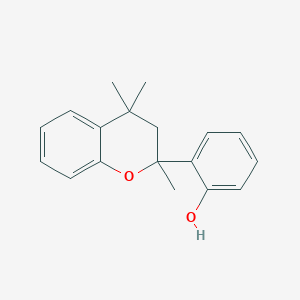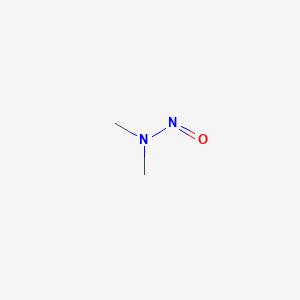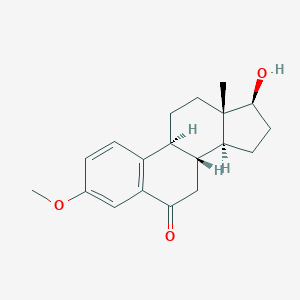
1-Bromo-2-fluoro-4-(4-propylphenyl)benzene
Overview
Description
Pipoxolan Hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is used clinically to relieve smooth muscle spasms, particularly in conditions such as dysmenorrhea, renal colic, and vascular headaches . The compound has also shown potential in treating cerebrovascular diseases by inhibiting neuronal apoptosis and vascular smooth muscle cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions: in 1968 .
Industrial Production Methods: Industrial production of Pipoxolan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like isopropyl alcohol and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Pipoxolan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pipoxolan Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.
Medicine: Potential therapeutic applications in treating cerebrovascular diseases, neurodegenerative disorders, and inflammatory conditions
Mechanism of Action
Pipoxolan Hydrochloride exerts its effects by modulating multiple pathways:
Smooth Muscle Relaxation: Inhibits phosphodiesterase and maintains cyclic-AMP levels, preventing calcium entry into smooth muscle cells.
Neuroprotection: Modulates neurotransmitter systems, increasing levels of dopamine and serotonin, which are critical for mood regulation and cognitive function.
Anti-inflammatory: Suppresses inflammatory factors such as NF-κB, AP-1, and STATs, while activating antioxidative pathways like Nrf2.
Comparison with Similar Compounds
Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.
Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.
Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.
Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWDOHMFHCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601305 | |
| Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149647-66-5 | |
| Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2](/img/structure/B125699.png)



![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)






